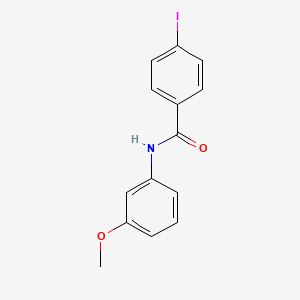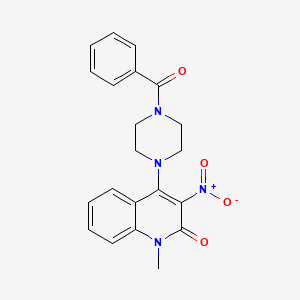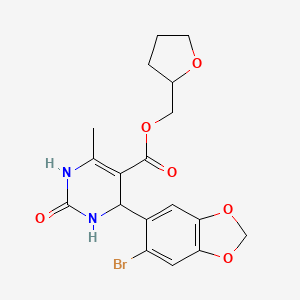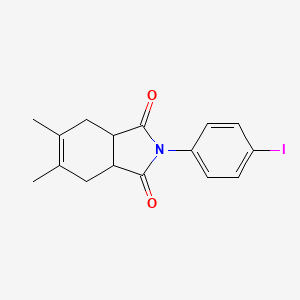![molecular formula C23H28N2O2 B5156848 2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B5156848.png)
2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol, also known as MPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. MPPE is a piperazine derivative that is structurally similar to other drugs such as buspirone and gepirone. MPPE has been found to have anxiolytic and antidepressant properties, making it a promising candidate for the development of new drugs.
作用机制
The exact mechanism of action of 2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. 2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol has also been found to modulate the activity of the dopamine and norepinephrine systems, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol has been found to have several biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, 2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol has been found to decrease levels of corticotropin-releasing hormone, which is involved in the regulation of the stress response.
实验室实验的优点和局限性
One of the advantages of 2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol is that it has been found to have low toxicity in animal models, making it a safer candidate for further research. However, one limitation is that there is limited information available on its pharmacokinetics and pharmacodynamics, which may impact its efficacy as a therapeutic agent.
未来方向
There are several future directions for research on 2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol. One area of interest is the development of new drugs that are based on the structure of 2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol. Additionally, further research is needed to fully understand the mechanism of action of 2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol and its potential use in treating anxiety, depression, and schizophrenia. Finally, more studies are needed to determine the safety and efficacy of 2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol in human clinical trials.
In conclusion, 2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol is a promising candidate for the development of new drugs with anxiolytic, antidepressant, and antipsychotic properties. While there is still much to learn about its mechanism of action and potential applications, 2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol represents an exciting area of research in the field of pharmacology.
合成方法
The synthesis of 2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol involves several steps, starting with the reaction of 3-methoxybenzylamine with propargyl bromide to form 3-methoxyphenethylpropargylamine. This compound is then reacted with piperazine to form 2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol. The synthesis of 2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol has been optimized to increase yield and purity, making it a viable candidate for further research.
科学研究应用
2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol has been extensively studied for its potential use in treating anxiety and depression. Studies have shown that 2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol has anxiolytic and antidepressant effects in animal models, suggesting that it may be a useful therapeutic agent for these conditions. Additionally, 2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol has been found to have antipsychotic effects, making it a potential candidate for the treatment of schizophrenia.
属性
IUPAC Name |
2-[1-[(3-methoxyphenyl)methyl]-4-(3-phenylprop-2-ynyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-27-23-11-5-9-21(17-23)18-25-15-14-24(19-22(25)12-16-26)13-6-10-20-7-3-2-4-8-20/h2-5,7-9,11,17,22,26H,12-16,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPXKPVLKYGNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2CCO)CC#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-Methoxybenzyl)-4-(3-phenylprop-2-yn-1-yl)piperazin-2-yl]ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}pentanamide](/img/structure/B5156772.png)

![3-chloro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5156787.png)


![[1-(1-methyl-4-piperidinyl)-2-pyrrolidinyl]methanol](/img/structure/B5156819.png)
![7-chloro-4-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5156824.png)


![4-[4-(2,6-difluorobenzyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5156856.png)


![3-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B5156883.png)